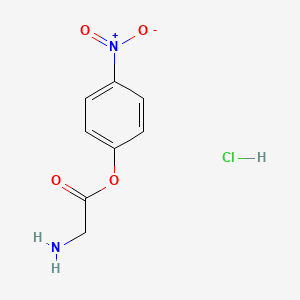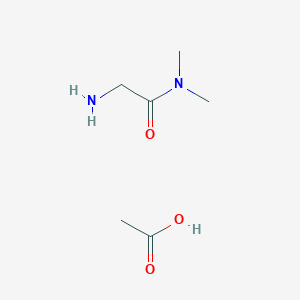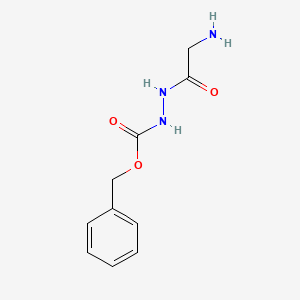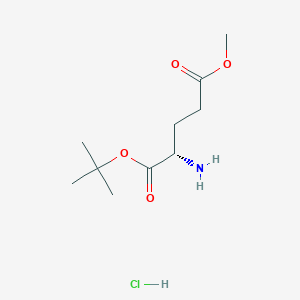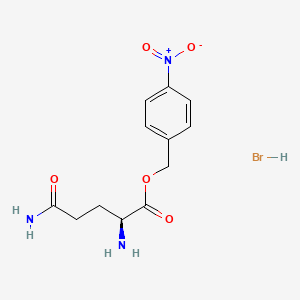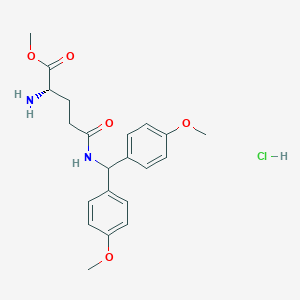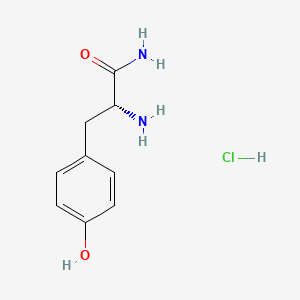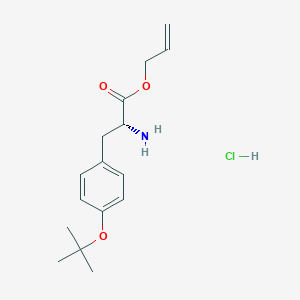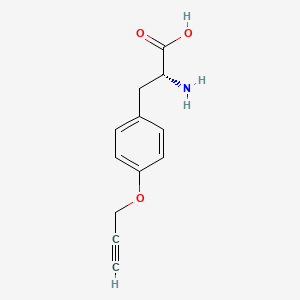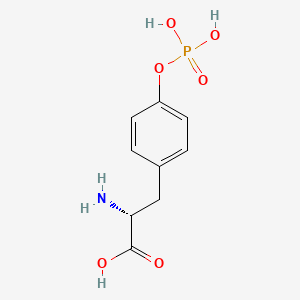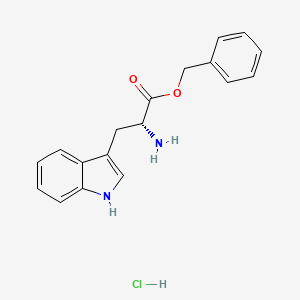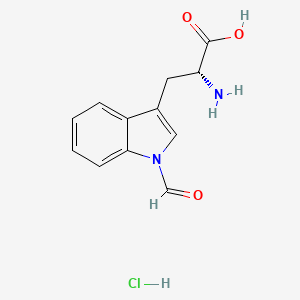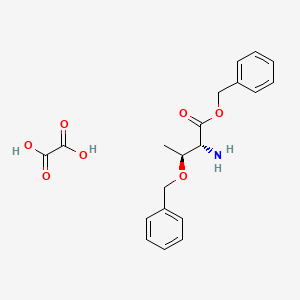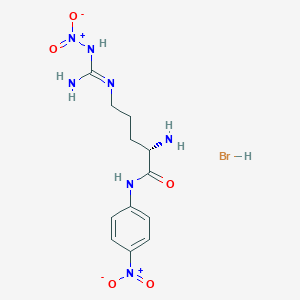
N-硝基-L-精氨酸对硝基苯酯氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg(NO2)-pNA hydrobromide, also known as Nω-Nitro-L-arginine-p-nitroanilide hydrobromide, is a derivative of the amino acid arginine. This compound is often used in biochemical research due to its ability to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
科学研究应用
H-Arg(NO2)-pNA hydrobromide is widely used in scientific research due to its ability to inhibit nitric oxide synthase. This property makes it valuable in studies related to:
Chemistry: Investigating the mechanisms of nitric oxide synthase inhibition and the role of nitric oxide in chemical reactions.
Biology: Understanding the physiological and pathological roles of nitric oxide in biological systems.
Medicine: Exploring potential therapeutic applications in conditions where nitric oxide production is dysregulated, such as hypertension and neurodegenerative diseases.
Industry: Used in the development of diagnostic assays and as a research tool in pharmaceutical development.
作用机制
Target of action
The compound contains an arginine residue, which is a basic amino acid involved in protein synthesis . It also has a nitro group, which is often involved in electron transfer reactions. Therefore, the compound might interact with enzymes or receptors that recognize these functional groups.
Mode of action
Based on its structure, it might act as a nucleophilic reagent , meaning it could donate electrons to other molecules, leading to chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(NO2)-pNA hydrobromide typically involves the nitration of L-arginine followed by the coupling of the nitro-arginine derivative with p-nitroaniline. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the arginine molecule.
Industrial Production Methods
Industrial production of H-Arg(NO2)-pNA hydrobromide may involve large-scale nitration and coupling reactions, utilizing automated reactors to maintain precise control over reaction conditions. The purification process often includes crystallization and chromatography to achieve high purity levels required for research applications.
化学反应分析
Types of Reactions
H-Arg(NO2)-pNA hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino-arginine derivatives.
Substitution: Formation of various substituted arginine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME): Another nitric oxide synthase inhibitor with similar inhibitory properties.
Nω-Nitro-L-arginine (L-NNA): A closely related compound with similar biological activity.
Uniqueness
H-Arg(NO2)-pNA hydrobromide is unique due to its specific structure, which allows for selective inhibition of nitric oxide synthase. Its p-nitroanilide moiety provides additional functional versatility, making it a valuable tool in biochemical research.
属性
IUPAC Name |
(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUCLVWDVXVTH-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
